molecular formula C15H8Cl4N2O2 B341890 5,6-DICHLORO-2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE

5,6-DICHLORO-2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE

Cat. No.: B341890
M. Wt: 390 g/mol
InChI Key: YLABCFBZJSCZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-DICHLORO-2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE is a complex organic compound characterized by the presence of multiple chlorine atoms and an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DICHLORO-2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE typically involves the reaction of 2,3-dichloroaniline with a suitable isoindole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5,6-DICHLORO-2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction can yield the corresponding amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 5,6-DICHLORO-2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-DICHLORO-2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE is unique due to its multiple chlorine substitutions and isoindole core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H8Cl4N2O2

Molecular Weight

390 g/mol

IUPAC Name

5,6-dichloro-2-[(2,3-dichloroanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H8Cl4N2O2/c16-9-2-1-3-12(13(9)19)20-6-21-14(22)7-4-10(17)11(18)5-8(7)15(21)23/h1-5,20H,6H2

InChI Key

YLABCFBZJSCZAB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)NCN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NCN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

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